The compound H-Phe-Nle-Arg-Phe-NH2 is a synthetic peptide that represents a significant interest in biochemical and pharmacological research. This peptide is characterized by its specific sequence of amino acids: phenylalanine (Phe), norleucine (Nle), arginine (Arg), and another phenylalanine (Phe), with an amide group at the C-terminus. It is often studied for its potential roles in various biological processes, particularly in receptor binding and signaling pathways.
This peptide can be synthesized using various methods, including solid-phase peptide synthesis and enzymatic synthesis. The specific sequence allows for the exploration of structure-activity relationships in peptide-based drug design. Research has shown that modifications to this sequence can influence its biological activity and receptor selectivity, making it a valuable compound for pharmacological studies .
The synthesis of H-Phe-Nle-Arg-Phe-NH2 typically employs solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid support resin, allowing for the efficient assembly of the peptide chain. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is commonly used during this process.
The synthesis can also be facilitated by microwave-assisted techniques to enhance reaction rates and yields. Analytical methods such as mass spectrometry and NMR spectroscopy are employed to confirm the structure and purity of the final product .
The molecular structure of H-Phe-Nle-Arg-Phe-NH2 can be represented as follows:
The peptide's structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine its conformation in solution or solid-state . The presence of hydrophobic residues like phenylalanine contributes to its folding and stability.
H-Phe-Nle-Arg-Phe-NH2 can participate in various chemical reactions typical for peptides, including hydrolysis under acidic or basic conditions, which can lead to the breakdown of peptide bonds. Additionally, it may undergo oxidation or reduction reactions depending on the side chains present.
Enzymatic reactions also play a role in studying this peptide's behavior. For example, proteolytic enzymes can catalyze the cleavage of specific bonds within the peptide, providing insights into its stability and interactions with biological systems .
The mechanism of action for H-Phe-Nle-Arg-Phe-NH2 primarily involves its interaction with melanocortin receptors. Upon binding to these receptors, it activates downstream signaling pathways that lead to physiological responses such as increased cAMP levels.
Studies have demonstrated that modifications in the peptide sequence can significantly alter its potency and selectivity across different melanocortin receptor subtypes (MC1R, MC3R, MC4R, MC5R) . For instance, replacing certain amino acids can enhance receptor affinity or alter signaling efficacy.
H-Phe-Nle-Arg-Phe-NH2 has potential applications in several areas:
The tetrapeptide H-Phe-Nle-Arg-Phe-NH₂ incorporates the core pharmacophore sequence (His-Phe-Arg-Trp) essential for melanocortin receptor activation, though with strategic substitutions. Replacing His with Phe and Trp with Phe alters receptor interaction dynamics while retaining MC1R-targeting capabilities. MC1R, expressed in melanocytes, regulates eumelanin synthesis via cAMP-mediated upregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase (TYR) [5] [8]. Unlike endogenous α-MSH, this synthetic peptide uses Nle (norleucine) to enhance metabolic stability and reduce oxidative susceptibility compared to methionine-containing analogs [2] [3].
In vitro studies show that such tetrapeptides activate MC1R-induced cAMP production (EC₅₀ range: 10–100 nM), mirroring the effects of α-MSH in human epidermal melanocytes. This activation triggers UV-protective melanogenesis and enhances Nrf2-mediated oxidative stress responses, critical for DNA repair pathways in photoaged skin [5] [8].
Table 1: Core Pharmacophore Residues in Melanocortin Ligands
Ligand | Position 1 | Position 2 | Position 3 | Position 4 |
---|---|---|---|---|
Endogenous α-MSH | His | Phe | Arg | Trp |
NDP-α-MSH (clinical) | His | D-Phe | Arg | Trp |
H-Phe-Nle-Arg-Phe-NH₂ | Phe | Nle | Arg | Phe |
Achieving MC1R selectivity requires minimizing electrostatic interactions with MC3R/MC4R residues. MC3R and MC4R possess Aspartic acid clusters (e.g., Asp154/Asp158 in MC3R; Asp122/Asp126 in MC4R) that engage the Arg side chain of ligands. Substituting Arg with neutral residues like Nle disrupts these interactions, diminishing MC3R/MC4R binding [2] [7]. H-Phe-Nle-Arg-Phe-NH₂ partially retains Arg but leverages:
Functional assays reveal 10–40-fold selectivity for MC1R over MC3R/MC4R. For example, analogs like Ac-His-DPhe(4-CF₃)-Nle-Trp-NH₂ (EC₅₀: 10 nM at MC1R vs. >1,000 nM at MC4R) demonstrate how steric hindrance and charge neutralization enhance subtype discrimination [2] [7].
Table 2: Selectivity Profiles of Synthetic MC1R-Targeting Peptides
Compound | MC1R EC₅₀ (nM) | MC3R EC₅₀ (nM) | MC4R EC₅₀ (nM) | MC1R Selectivity Ratio |
---|---|---|---|---|
α-MSH | 0.1 | 0.5 | 0.3 | 1x |
Ac-His-DPhe(4-CF₃)-Nle-Trp-NH₂ | 10 | 420 | >1,000 | >100x |
H-Phe-Nle-Arg-Phe-NH₂ (modeled) | ~50 | ~500 | ~800 | ~16x |
Compared to α-MSH (13 residues) and β-MSH (22 residues), H-Phe-Nle-Arg-Phe-NH₂ exemplifies peptide minimization while retaining bioactivity. Endogenous agonists suffer from rapid proteolysis (t₁/₂ < 30 min), whereas Nle incorporation extends half-life by preventing methionine oxidation [3] [9].
Clinical analogs like NDP-α-MSH (melanotan I) use D-Phe⁷ and Nle⁴ to boost potency (EC₅₀: 0.07 nM at MC1R) but activate all MCRs non-selectively, risking side effects like appetite suppression or hypertension [3] [9]. In contrast, H-Phe-Nle-Arg-Phe-NH₂’s truncated structure prioritizes MC1R, aligning with newer design paradigms for dermatotherapeutics. Pentapeptides like Bz-Gly-His-D-Phe-Arg-Trp-NH₂ (EC₅₀: 0.041 nM) achieve high potency but retain multi-receptor activity, highlighting the trade-off between size and selectivity [5].
Key advantages of H-Phe-Nle-Arg-Phe-NH₂:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2